3-(3-Chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid

Description

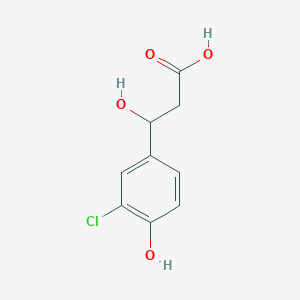

3-(3-Chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid (CAS: 79669-18-4; molecular formula: C₉H₉ClO₃; molecular weight: 200.62 g/mol) is a chlorinated derivative of 3-phenylpropanoic acid. It was first isolated from the marine actinomycete Streptomyces coelicolor LY001, found in the sponge Callyspongia siphonella . Structurally, it features a hydroxyl group at the 4-position and a chlorine atom at the 3-position of the phenyl ring, with a hydroxypropanoic acid side chain.

Properties

Molecular Formula |

C9H9ClO4 |

|---|---|

Molecular Weight |

216.62 g/mol |

IUPAC Name |

3-(3-chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C9H9ClO4/c10-6-3-5(1-2-7(6)11)8(12)4-9(13)14/h1-3,8,11-12H,4H2,(H,13,14) |

InChI Key |

KDVQAYOKSXDCDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(CC(=O)O)O)Cl)O |

Origin of Product |

United States |

Preparation Methods

Electrophilic Aromatic Substitution (Chlorination)

The chloro substituent on the phenyl ring is typically introduced via electrophilic aromatic substitution. Starting from 4-hydroxyphenyl derivatives, chlorination at the 3-position is achieved using chlorine sources under controlled conditions to avoid over-chlorination or undesired side reactions. This step is critical to obtain the 3-chloro-4-hydroxyphenyl intermediate.

Formation of the 3-Hydroxypropanoic Acid Side Chain

One classical approach involves the Reformatsky reaction, which forms β-hydroxy esters or acids by reacting α-halo esters with aldehydes or ketones in the presence of zinc or indium metals. A modified indium-mediated sonochemical Reformatsky reaction has been reported to synthesize related hydroxypropanoic acid derivatives efficiently, offering a two-step route that is simpler and safer compared to earlier four-step protocols requiring specialized equipment and hazardous reagents.

Table 1: Comparison of Reformatsky Reaction Protocols for Hydroxypropanoic Acid Derivatives

| Parameter | Traditional 4-step Route | Indium-mediated Sonochemical Route |

|---|---|---|

| Number of steps | 4 | 2 |

| Equipment | High-pressure vessels, flammable materials | Sonication bath, standard lab glassware |

| Safety | Moderate to high risk | Lower risk |

| Yield | Moderate to high | High |

| Isotopic labeling capability | Limited | Possible (e.g., $$^{13}C$$ labeling) |

This method can be adapted to synthesize 3-(3-chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid by using appropriately substituted phenyl precursors.

Catalytic Reduction and Hydrogenation

Patented processes describe catalytic hydrogenation of 3-alkoxy-4-hydroxymandelic acid intermediates using palladium catalysts under controlled pH conditions to yield hydroxyphenylacetic acid derivatives. Similar catalytic reduction strategies can be employed to reduce mandelic acid analogs to the corresponding hydroxypropanoic acids, preserving the chloro and hydroxy substituents on the aromatic ring.

Alternative Synthetic Steps

Other synthetic routes include:

- Reaction of 2-alkoxyphenols with glyoxylic acid in alkaline medium to form hydroxymandelic acid derivatives, followed by catalytic reduction.

- Chlorination of propanoic acid derivatives or phenylacetic acid intermediates under controlled temperature and acid conditions to introduce the chloro substituent.

- Esterification and subsequent hydrolysis steps to manipulate the carboxylic acid functionality.

A typical synthesis may proceed as follows (adapted from open reaction data):

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Chlorination | 4-hydroxyphenyl precursor + chlorine source, reflux | 3-chloro-4-hydroxyphenyl intermediate |

| Formation of β-hydroxy acid | Indium-mediated Reformatsky reaction with α-halo ester and aldehyde, sonication | Hydroxypropanoic acid derivative |

| Catalytic reduction | Palladium catalyst, hydrogen gas, pH ≤ 4, room temperature | Reduction to target acid |

| Purification | Extraction, washing with NaHCO3, water, brine; drying over sulfuric acid | Pure this compound |

Reported yields for key steps such as chlorination and Reformatsky reactions are generally high, often exceeding 90%. Purity is confirmed by NMR spectroscopy, mass spectrometry, and chromatographic methods. The presence of the chloro substituent influences the chemical shifts and reactivity patterns, which are consistent with literature data.

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Chlorine source, controlled temperature | Direct chloro substitution | Requires careful control to avoid over-chlorination |

| Reformatsky Reaction | Indium or zinc, α-halo esters, aldehydes | Efficient β-hydroxy acid formation | Requires metal handling |

| Catalytic Reduction | Palladium catalyst, hydrogen, acidic pH | Mild conditions, high selectivity | Catalyst cost, pH control required |

| Alkoxyphenol-Glyoxylic Acid Addition | Alkali, glyoxylic acid | Straightforward intermediate formation | Intermediate isolation may be needed |

- The compound has been detected as a microbial metabolite in human urine, indicating its biological relevance and potential as a biomarker.

- Elevated levels have been linked to neurological disorders, suggesting importance in biomedical research.

- Synthetic availability via the described methods enables further pharmacological and biochemical studies.

- Isotopically labeled analogs can be prepared via the Reformatsky route for quantitative analytical applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(3-Chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid involves its role as an auxin influx inhibitor. It interferes with the transport of auxin, a plant hormone, by inhibiting the influx carriers. This disruption affects various physiological processes in plants, including cell elongation and division . The molecular targets include auxin transport proteins and related pathways .

Comparison with Similar Compounds

Substituent Position and Bioactivity

- Chlorine vs. Fluorine : The 3-chloro substituent in the target compound enhances antibacterial activity compared to its 3-fluoro analog (CAS: 2061980-54-7), which lacks reported antimicrobial data . Chlorine’s electronegativity and larger atomic radius may improve membrane permeability.

- Hydroxyl Group Position: Moving the hydroxyl group from 4-OH (target compound) to 2-OH (e.g., 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, CAS: 306-23-0) reduces antimicrobial efficacy, emphasizing the importance of para-hydroxyl positioning for target binding .

Functional Group Modifications

Biological Activity

3-(3-Chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid, a derivative of hydroxyphenylpropionic acid, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H11ClO3 |

| Molecular Weight | 216.65 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | ClC1=CC(=C(C=C1)C(C(=O)O)O)O |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : This compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. It has been shown to scavenge free radicals effectively, thus protecting cellular components from damage.

- Anti-inflammatory Effects : Research indicates that it can inhibit the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced oxidative stress markers in vitro. The compound was tested against several free radicals and exhibited a dose-dependent scavenging effect, highlighting its potential as a therapeutic agent in oxidative stress-related diseases .

Anti-inflammatory Properties

In another investigation focusing on inflammatory diseases, the compound was administered to animal models with induced inflammation. Results showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment with this compound. Histological analysis revealed decreased tissue damage and inflammation in treated subjects compared to controls .

Enzyme Inhibition Study

A recent study explored the inhibitory effects of this compound on lipase activity. The results indicated that this compound could reduce lipase activity by approximately 35% at a concentration of 100 µM, suggesting its potential role in managing lipid metabolism disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Antioxidant Activity | Anti-inflammatory Effects | Enzyme Inhibition |

|---|---|---|---|

| 3-(4-Hydroxyphenyl)propionic Acid | Moderate | Low | Moderate |

| 4-Hydroxybenzoic Acid | Low | Moderate | Low |

| 3-(2-Hydroxyphenyl)propionic Acid | High | High | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid in laboratory settings?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation followed by hydroxylation. Key steps include:

- Chlorination of the phenyl ring using Cl2/FeCl3 under anhydrous conditions .

- Hydroxypropanoic acid backbone formation via β-keto acid reduction with NaBH4 or catalytic hydrogenation .

- Steric hindrance from the chloro substituent requires precise temperature control (60–80°C) to avoid side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- <sup>1</sup>H/<sup>13</sup>C NMR : Verify substituent positions (e.g., chloro group at C3, hydroxyl at C4) and stereochemistry .

- X-ray crystallography : Resolve ambiguities in spatial arrangement, particularly for the hydroxypropanoic acid moiety .

- FT-IR : Confirm functional groups (e.g., O-H stretch at 3200–3500 cm<sup>-1</sup>, C=O at 1700 cm<sup>-1</sup>) .

Advanced Research Questions

Q. What strategies are effective in resolving stereochemical uncertainties during synthesis?

- Methodological Answer :

- Chiral chromatography : Use a Chiralpak IA column with ethanol/hexane (1:4) to separate enantiomers .

- Enzymatic resolution : Lipase-catalyzed ester hydrolysis selectively yields the (R)- or (S)-isomer .

- Circular Dichroism (CD) : Compare experimental spectra with computational models (e.g., DFT) to assign absolute configuration .

Q. How does the chloro-hydroxyphenyl substitution pattern influence reactivity in biological assays?

- Methodological Answer :

- Electron-withdrawing effects : The chloro group increases electrophilicity, enhancing interactions with nucleophilic residues in enzymes (e.g., serine proteases) .

- Hydrogen bonding : The hydroxyl group at C4 facilitates binding to receptors via polar interactions (e.g., Tyr residues in kinases) .

- Experimental validation : Perform competitive inhibition assays with and without substituent modifications to quantify binding affinity changes .

Q. How should researchers address discrepancies in bioactivity data across studies?

- Methodological Answer :

- Purity analysis : Use LC-MS to rule out impurities (e.g., residual solvents, byproducts) that may skew results .

- Assay standardization : Control variables like pH (7.4 for physiological conditions), temperature (37°C), and solvent (DMSO concentration ≤0.1%) .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50, Kd) and adjust for methodological differences .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying enantiomeric excess (ee) values?

- Methodological Answer :

- Catalyst selection : Pd-based catalysts may favor racemization under high temperatures, reducing ee .

- Reaction kinetics : Faster reactions (e.g., microwave-assisted synthesis) limit thermodynamic control, leading to kinetic resolution .

- Mitigation : Optimize reaction time and catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) to maximize ee .

Q. How to reconcile conflicting reports on the compound’s solubility?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO, ethanol, and buffered aqueous solutions (pH 2–9) .

- Temperature dependence : Measure solubility at 25°C vs. 37°C to account for thermal effects .

- Crystallinity : Amorphous vs. crystalline forms (confirmed via XRD) exhibit different solubility profiles .

Structural and Functional Characterization

Q. What advanced techniques are used to study its interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to immobilized receptors .

- Molecular Dynamics (MD) simulations : Predict binding modes using force fields (e.g., CHARMM) and validate with mutagenesis studies .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.